4-Chloro-3-(2-chlorophenylcarbamoyl)phenylboronic acid
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Overview
Description
4-Chloro-3-(2-chlorophenylcarbamoyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with chloro and chlorophenylcarbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2-chlorophenylcarbamoyl)phenylboronic acid typically involves the reaction of 4-chloro-3-nitrophenylboronic acid with 2-chlorophenyl isocyanate. The reaction is carried out under anhydrous conditions in the presence of a base such as triethylamine. The nitro group is then reduced to an amine, followed by the formation of the carbamoyl group through reaction with 2-chlorophenyl isocyanate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(2-chlorophenylcarbamoyl)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Triethylamine, potassium carbonate, or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Nucleophiles: Amines, thiols, or alkoxides.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Substituted Phenylboronic Acids: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-Chloro-3-(2-chlorophenylcarbamoyl)phenylboronic acid has several scientific research applications:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential use in the development of boron-containing drugs, which can act as enzyme inhibitors or therapeutic agents.
Material Science: Used in the synthesis of boron-containing polymers and materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(2-chlorophenylcarbamoyl)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group, used in similar coupling reactions.
4-Chloro-3-(ethylcarbamoyl)phenylboronic Acid: Similar structure but with an ethylcarbamoyl group instead of a chlorophenylcarbamoyl group.
3-Formylphenylboronic Acid: Contains a formyl group, used in different synthetic applications.
Uniqueness
4-Chloro-3-(2-chlorophenylcarbamoyl)phenylboronic acid is unique due to the presence of both chloro and chlorophenylcarbamoyl groups, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C13H10BCl2NO3 |
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Molecular Weight |
309.9 g/mol |
IUPAC Name |
[4-chloro-3-[(2-chlorophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H10BCl2NO3/c15-10-6-5-8(14(19)20)7-9(10)13(18)17-12-4-2-1-3-11(12)16/h1-7,19-20H,(H,17,18) |
InChI Key |
NDPXQPNFRRTCMV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)NC2=CC=CC=C2Cl)(O)O |
Origin of Product |
United States |
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